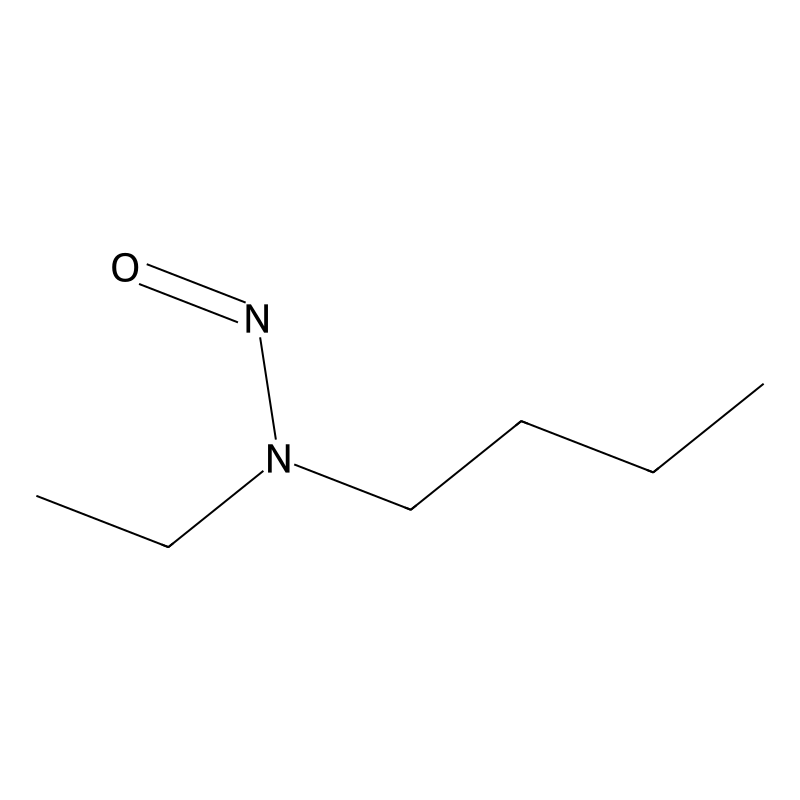

N-Ethyl-N-nitrosobutylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Carcinogenicity Studies:

N-EtnB has been extensively studied for its carcinogenic properties. Numerous studies in animals, primarily rodents, have shown a strong association between N-EtnB exposure and the development of various cancers, including:

- Esophageal cancer [Source: National Toxicology Program (NTP). "NTP TR-452: Toxicology and Carcinogenesis Studies of N-Ethyl-N-Nitrosobutylamine (CAS No. 4549-44-4) in F344 Rats and B6C3F1 Mice (Gavage Studies)." National Institutes of Health, 1993, ]

- Liver cancer [Source: International Agency for Research on Cancer (IARC). "IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Some N-Nitroso Compounds." Vol. 17, World Health Organization, 1978, ]

- Nasal cavity tumors [Source: Druckrey, H., et al. "Quantitative scale of carcinogenic potency of N-nitroso compounds tested in newborn rats." Arzneimittel-Forschung 13.9 (1963): 841-851, ]

These studies have established N-EtnB as a potent carcinogen, highlighting the importance of minimizing human exposure to this compound.

Investigation of Carcinogenesis Mechanisms:

Due to its strong carcinogenic potential, N-EtnB has been used as a model compound in research investigating the mechanisms of nitrosamine-induced cancer. Studies have focused on:

- Understanding the metabolic pathways that activate N-EtnB into its carcinogenic form [Source: Hecht, S. S., et al. "Studies on the nitrosation of aminopyridine and related compounds." Journal of the National Cancer Institute 60.2 (1978): 431-441, ]

- Identifying the cellular and molecular targets of N-EtnB-induced DNA damage [Source: Belinsky, S. A., et al. "The p53 tumor suppressor gene is not essential for the induction of mutations by N-ethyl-N-nitrosobutylamine in the rat esophagus." Cancer research 53.8 (1993): 1863-1866, ]

This research is crucial for developing strategies to prevent and treat nitrosamine-associated cancers.

Biomarker Development:

N-EtnB exposure can lead to the formation of specific adducts (modifications) in DNA. Researchers are exploring the potential of these adducts as biomarkers for:

- Detecting past exposure to N-EtnB [Source: Li, Y., et al. "Sensitive and specific liquid chromatography-electrospray ionization tandem mass spectrometry method for determination of N-ethyl-N-nitrosobutylamine adduct N-(2-hydroxyethyl)-2-oxo-4-propylamino)butanoic acid (HEPNAB) in human urine." Journal of Chromatography A 1216.1 (2009): 90-97, ]

- Assessing the risk of N-EtnB-induced cancer [Source: Wang, M., et al. "Urinary biomarkers of N-nitroso

N-Ethyl-N-nitrosobutylamine is a member of the nitrosamine family, which are organic compounds characterized by the presence of a nitroso group () attached to a nitrogen atom that is part of an amine. Specifically, N-Ethyl-N-nitrosobutylamine is formed by the nitrosation of butylamine in the presence of ethyl groups. It is recognized for its potential carcinogenic properties and is often studied within the context of chemical safety and toxicology due to its association with cancer risk in laboratory animals.

- Alkylation Reactions: This compound can react with various electrophiles, leading to the formation of O-substituted derivatives. The nitroso group can also facilitate nucleophilic attacks, resulting in the formation of hydroxydiazenium salts .

- Decomposition: Under specific conditions, such as elevated temperatures or exposure to strong acids, N-Ethyl-N-nitrosobutylamine may decompose, releasing nitrogen oxides and other toxic gases .

- Hydrolysis: In aqueous solutions, it can hydrolyze to produce amines and nitrous acid, particularly under acidic conditions .

N-Ethyl-N-nitrosobutylamine exhibits significant biological activity, primarily as an alkylating agent. It has been shown to interact with DNA, leading to mutations and potentially initiating carcinogenesis. Studies indicate that it can induce tumors in laboratory animals when administered in sufficient quantities. The mechanism involves metabolic activation that generates reactive intermediates capable of forming adducts with cellular macromolecules .

The synthesis of N-Ethyl-N-nitrosobutylamine generally involves the following steps:

- Nitrosation: Butylamine is reacted with a nitrosating agent such as sodium nitrite in an acidic medium (e.g., hydrochloric acid). This reaction leads to the formation of N-Ethyl-N-nitrosobutylamine.

- Purification: The product may be purified through distillation or chromatography to remove unreacted starting materials and side products.

This method highlights the importance of controlling reaction conditions to minimize the formation of unwanted byproducts.

Interaction studies involving N-Ethyl-N-nitrosobutylamine focus on its reactivity with biological molecules, particularly DNA and proteins. Research indicates that it can form covalent bonds with nucleophilic sites on DNA, leading to mutagenic changes. Additionally, studies have shown that its interactions can vary significantly based on environmental factors such as pH and temperature, influencing its stability and reactivity .

Several compounds share structural similarities with N-Ethyl-N-nitrosobutylamine. Here are some notable examples:

| Compound Name | Structure Description | Unique Aspects |

|---|---|---|

| N-Nitrosodiethylamine | Two ethyl groups attached to nitrogen | Commonly used in research; known carcinogen |

| N-Nitrosodibutylamine | Two butyl groups attached to nitrogen | Similar carcinogenic properties |

| N-Methyl-N-nitroso-1-octanamine | Methyl group attached to a long alkane chain | Found in consumer products; less studied |

| N-Nitroso-2-methylpropylamine | Methyl group on a propyl chain | Variability in toxicity based on structure |

N-Ethyl-N-nitrosobutylamine is unique due to its specific ethyl and butyl configuration which influences its biological activity and reactivity compared to other nitrosamines. Its distinct structure contributes to its particular carcinogenic potential and interaction mechanisms within biological systems.

Physical Description

XLogP3

Flash Point

Vapor Density

LogP

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant